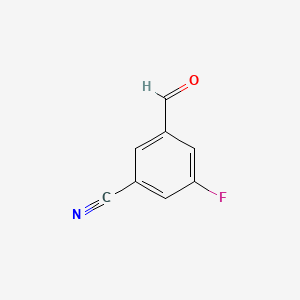

3-Fluoro-5-formylbenzonitrile

Overview

Description

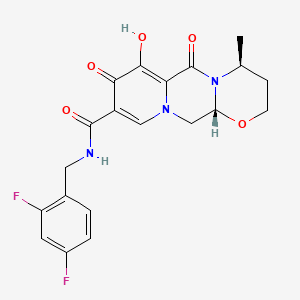

3-Fluoro-5-formylbenzonitrile is a benzaldehyde-based building block . It is used as a reactant in catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process .

Synthesis Analysis

The synthesis of 3-fluoro-5-formylbenzonitrile involves a solution of 3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol) in dry THF (25 mL). This solution is cooled to 0 °C and 2M iPrMgCl (15.0 mL, 30.0 mmol) in THF is added dropwise over 5 minutes. The mixture is stirred at 0 °C for 15 minutes then at ambient temperature for 1 hour. The mixture is cooled to 0 °C and dry DMF (5.81 mL, 75.0 mmol) is added. The mixture is stirred for 17 hours during which time the temperature reached ambient temperature after 2 hours. The mixture is added to ice water (150 mL) and Et20 (100 mL). The biphasic mixture is stirred and treated with 6M HC1 to aqueous pH=3. The organic layer is removed and the aqueous layer extracted with Et20 (2X). The combined Et20 fractions are washed with saturated NaCl and dried over MgS04/activated carbon. The dried solution is filtered through a S1O2 plug eluting with Et20. The filtrate is concentrated to give the title compound as a yellow solid that was dried in vacuum (3.68 g, 99percent) .Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-formylbenzonitrile is C8H4FNO . It has an average mass of 149.122 Da and a monoisotopic mass of 149.027695 Da .Chemical Reactions Analysis

3-Fluoro-5-formylbenzonitrile is used as a reactant in catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process .Physical And Chemical Properties Analysis

3-Fluoro-5-formylbenzonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 205.2±20.0 °C at 760 mmHg, and a flash point of 77.9±21.8 °C . It has a molar refractivity of 36.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 118.4±5.0 cm3 .Scientific Research Applications

Medical Imaging : 3-Fluoro-5-formylbenzonitrile derivatives, like [(18)F]FPEB, are used in PET (Positron Emission Tomography) imaging for studying metabotropic glutamate subtype 5 receptor (mGluR5) in the brain, which is significant for clinical research in neuroscience and mental health disorders (Lim, Labaree, Li, & Huang, 2014).

Material Science : Studies have explored the thermodynamic properties and electronic effects of compounds like 3-fluorobenzonitrile, which have implications in material science for understanding molecular structures and properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Organic Synthesis : 3-Fluoro-5-formylbenzonitrile and its analogs are used in organic synthesis for producing various pharmaceutical and chemical compounds. For example, derivatives like 2-Fluoro-5-nitrobenzonitrile have been synthesized and reacted with amines and amino acids for creating N-(2-cyano-4-nitrophenyl) derivatives, useful in organic and medicinal chemistry (Wilshire, 1967).

Pharmaceutical Research : Fluoro-substituted benzonitriles are used in synthesizing compounds with potential antitumor activity. For instance, studies on 5-fluoro-2-methylbenzonitrile focus on its structure and properties to develop new pharmaceuticals (Kumar & Raman, 2017).

Chemical Analysis : The compound's derivatives are also used in chemical analysis, such as in spectroscopic studies to understand molecular structures, which is essential in developing new materials and chemicals (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a benzaldehyde-based building block , which suggests that it may interact with various enzymes or receptors in the body.

Mode of Action

3-Fluoro-5-formylbenzonitrile is used as a reactant in the catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its role in the synthesis of n-β-hydroxyethyl pyrroles and indoles , it may be involved in the metabolic pathways of these compounds.

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.59 , which may influence its distribution within the body. , which could impact its metabolism and excretion.

Result of Action

Given its role in the synthesis of N-β-hydroxyethyl pyrroles and indoles , it may contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-formylbenzonitrile. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, hazardous decomposition products such as Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx) can be produced , which could potentially affect its action and efficacy.

properties

IUPAC Name |

3-fluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDZWYNXMPFSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660590 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-formylbenzonitrile | |

CAS RN |

1003708-42-6 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)